Product packaging for 5-Cyanouridine(Cat. No.:CAS No. 4425-57-4)

5-Cyanouridine

Katalognummer: B3052719
CAS-Nummer: 4425-57-4
Molekulargewicht: 269.21 g/mol
InChI-Schlüssel: VIVLFSUDRCCWEF-JXOAFFINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Cyanouridine (CAS 4425-57-4) is a synthetic pyrimidine nucleoside analog recognized for its role in scientific research . As a thymidine analog, this compound exhibits insertional activity into newly replicated DNA, making it a valuable tool for studying DNA synthesis and related cellular processes . The compound is supplied with a high purity level of >98.0% . Researchers have developed synthetic routes for this compound, such as treating acetylated 5-bromouracil nucleosides with sodium or potassium cyanide in dimethyl sulfoxide (DMSO) at elevated temperatures, followed by a deblocking step . Early studies evaluating the in vitro antiviral properties of related nucleosides found that while 5-cyano-2'-deoxyuridine showed some activity against vaccinia virus, this compound itself was not associated with significant antiviral effects against several tested viruses . This compound is for Research Use Only and is strictly not intended for human consumption, diagnostic, or therapeutic applications . Proper storage is recommended as a powder at -20°C for long-term stability. For in vivo studies, the compound may be soluble in DMSO, and various formulation methods are suggested, such as suspension in 0.5% carboxymethylcellulose sodium .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O6 B3052719 5-Cyanouridine CAS No. 4425-57-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,(H,12,17,18)/t5-,6-,7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLFSUDRCCWEF-JXOAFFINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623417
Record name 5-Cyanouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4425-57-4
Record name 5-Cyanouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4425-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyanouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyanouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Chemical Derivatization of 5 Cyanouridine

Advanced Synthetic Routes to 5-Cyanouridine

Several synthetic strategies have been developed to access this compound, often starting from readily available uridine (B1682114) precursors.

Synthesis and Characterization of this compound Derivatives

The chemical modification of this compound extends to its sugar moiety, leading to various nucleoside analogues with altered properties.

Nucleoside Analogues with Modified Sugar Moieties (e.g., 2',3'-dideoxy-3'-fluoro-5-cyanouridine)Nucleoside analogues with modifications in the sugar ring, such as 2',3'-dideoxy-3'-fluoro-5-cyanouridine, have been synthesized and characterized. This specific analogue was prepared by reacting the 5-bromo congener, 2',3'-dideoxy-3'-fluoro-5-bromouridine, with potassium cyanide in DMFkuleuven.betandfonline.comtandfonline.com. X-ray analysis has been employed to determine the solid-state structure of such derivatives, allowing for comparisons with other anti-HIV agents like 3'-azido-3'-deoxythymidine (AZT)kuleuven.betandfonline.comtandfonline.com. The introduction of modifications like the 2',3'-dideoxy-3'-fluoro structure on the this compound scaffold aims to explore their potential biological activities, for instance, as antiviral agentskuleuven.betandfonline.comtandfonline.com.

Data Table 1: Synthesis Routes to this compound and Derivatives

Precursor/Starting MaterialReagent/ConditionsProductCitation(s)
5-Bromouridine (B41414)NaCN, heatThis compound jst.go.jpjst.go.jpresearchgate.net
5'-O-Acetyl-2',3'-O-isopropylidene-5-bromouridineNaCN, heatThis compound derivative jst.go.jpjst.go.jpresearchgate.net
2',3'-dideoxy-3'-fluoro-5-bromouridineKCN, DMF, heat2',3'-dideoxy-3'-fluoro-5-cyanouridine kuleuven.betandfonline.comtandfonline.com
5-TrifluoromethyluridineVarious (specific conditions lead to cyano group)This compound researchgate.netrsc.org
5-Methyluridine1. Bromination (NBS/AIBN); 2. TMSCN/TBAF; 3. Protection; 4. Phosphitylation5-Cyanomethyluridine (cnm⁵U) phosphoramidite (B1245037) researchgate.netnsf.gov
UridineConversion to this compound (specific methods not detailed in this context)This compound rsc.org

Molecular and Structural Biology of 5 Cyanouridine

Investigations into 5-Cyanouridine's Role in Nucleic Acid Structure

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Studies have investigated how the presence of this compound affects the stability of RNA duplexes and the specificity of base pairing interactions. The electron-withdrawing nature of the cyano group plays a crucial role in these effects.

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This compound has been shown to dramatically decrease the stability and specificity of non-canonical base pairs, including U:G, U:U, and U:C pairings nih.govalbany.edunsf.gov. The strong electron-withdrawing effect of the cyano group destabilizes these interactions, leading to a less defined and less specific base-pairing landscape compared to unmodified uridine (B1682114) nih.govnsf.gov. This broad impact on non-canonical pairs highlights the significant influence of the C5 modification on the intrinsic properties of the uracil (B121893) base in base-pairing contexts.

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Data Tables

ModificationPaired BaseRelative Stability (vs. U:A)Specificity ImpactNeighboring Effect (5' side)
This compound (cn5U)ADecreasedDecreasedWeakened
This compound (cn5U)GDecreasedDecreasedWeakened
This compound (cn5U)UDramatically DecreasedDramatically DecreasedWeakened
This compound (cn5U)CDramatically DecreasedDramatically DecreasedWeakened

Compound Name List

this compound (cn5U)

Uridine

Adenine (A)

Guanine (G)

Cytosine (C)

Uracil (U)

5-Cyanomethyluridine (cnm5U)

5-formylcytidine (B110004) (f5C)

Pseudouridine (Ψ)

5-methylcytosine (B146107) (m5C)

2-thiouridine (B16713) (s2U)

Influence on RNA Duplex Stability and Base Pairing Specificity

Incorporation of this compound into Nucleic Acids

The ability to site-specifically incorporate modified nucleosides like this compound into nucleic acids is crucial for studying their effects on structure, stability, and biological function. Methodologies have been developed to achieve this, particularly for RNA, and investigations are ongoing into its potential incorporation into DNA.

Methodologies for Site-Specific Incorporation into RNA Duplexes

The synthesis of this compound (cn5U) phosphoramidite (B1245037) building blocks has enabled its site-specific incorporation into RNA oligonucleotides using established solid-phase synthesis techniques albany.eduresearchgate.netnih.govalbany.edu. This process involves preparing the modified phosphoramidite, which is then coupled to a growing RNA chain on a solid support, allowing for precise placement within a desired sequence. Subsequent deprotection and cleavage yield the modified RNA oligonucleotides, which can then be used to form RNA duplexes albany.eduresearchgate.netnih.gov. This approach provides researchers with access to custom-designed RNA molecules containing this compound for detailed structural and functional analyses.

Table 1: Synthesis and Incorporation of this compound into RNA

AspectDescriptionSource(s)
Modified NucleosideThis compound (cn5U) albany.eduresearchgate.netnih.gov
Building BlockPhosphoramidite derivative of this compound researchgate.netnih.gov
Synthesis ApproachSolid-phase synthesis using conventional amidite chemistry albany.eduresearchgate.netnih.gov
Target Nucleic AcidRNA oligonucleotides albany.eduresearchgate.netnih.gov
OutcomeSite-specific incorporation into RNA sequences, forming RNA duplexes albany.eduresearchgate.netnih.gov

Challenges and Factors Affecting In Vivo Incorporation into DNA and RNA

While in vitro synthesis methods are well-established, the in vivo incorporation of this compound into DNA and RNA presents distinct challenges and is influenced by cellular metabolic factors. Studies have indicated that this compound derivatives, such as 5-cyano-2'-deoxyuridine, can be incorporated into DNA semanticscholar.org. Furthermore, this compound itself has been noted to be incorporated into viral DNA, potentially leading to chain termination or translesion synthesis during replication biosynth.com.

The efficiency and feasibility of in vivo incorporation are likely governed by cellular metabolic pathways, including the pyrimidine (B1678525) salvage system and the availability of precursor nucleotides researchgate.net. Factors such as cellular uptake, intracellular metabolism, and the recognition and processing by cellular polymerases and other enzymes play critical roles. While specific challenges for this compound's in vivo incorporation are not extensively detailed in the provided literature, the general principles of nucleoside metabolism and DNA/RNA synthesis machinery are expected to be significant influencing factors.

Molecular Mechanisms of this compound Activity

The molecular mechanisms underlying this compound's activity are diverse, ranging from its impact on nucleic acid duplex stability to its interactions within biological processes and its role in modified nucleic acid systems.

Molecular Simulations and Dynamics of this compound Interactions

Molecular simulations and dynamics studies have provided insights into the structural and energetic consequences of this compound incorporation into RNA. These studies have revealed that the presence of this compound (cn5U) in RNA duplexes can lead to a significant decrease in base-pairing stability and specificity nsf.gov. Mechanistically, cn5U does not appear to directly alter the base-pairing capability of the modified nucleotide itself but rather weakens the interactions of neighboring base pairs within the RNA duplex, particularly those located 5' to the modification nsf.gov. This disruption highlights how a local chemical modification can have broader effects on the structural integrity of nucleic acid helices. Additionally, computational studies have explored the interactions of this compound derivatives with enzymes like Orotidine (B106555) 5'-Monophosphate Decarboxylase (ODCase), elucidating binding modes and potential inhibitory mechanisms researchgate.netnih.gov.

Mechanistic Studies of Cyanouridine Modification in tRNA Systems

While research often focuses on the synthesis and incorporation of this compound (cn5U) into synthetic RNA, related cyanouridine modifications have been identified as native components of transfer RNA (tRNA) with significant mechanistic roles. For instance, 5-cyanomethyluridine (cnm5U), a structurally related compound, is a native modification found in the anticodon wobble position of tRNAs from organisms like Haloarcula marismortui albany.edu. Mechanistically, this modification alters codon recognition, enabling a single tRNA to bind to multiple AU codons (AUA, AUU, and AUG), thereby expanding the decoding capacity of the tRNA albany.edu. This demonstrates how specific modifications at the tRNA wobble position can mechanistically influence protein synthesis by affecting codon-anticodon interactions. The incorporation of cn5U into synthetic RNA duplexes has also been studied for its effects on base-pairing stability and specificity albany.edunsf.gov.

Exploration of Molecular Interactions in Biological Processes

Compound List:

this compound

5-Cyanomethyluridine (cnm5U)

5-Cyano-2'-deoxyuridine

Orotidine 5'-Monophosphate Decarboxylase (ODCase)

Enzymatic Interactions and Biochemical Pathways Involving 5 Cyanouridine

5-Cyanouridine as an Enzyme Ligand and Modulator

This compound, a synthetic pyrimidine (B1678525) nucleoside, functions as a ligand for specific enzymes, thereby modulating their activity. science.gov Its primary and most studied interaction is with Orotidine-5'-Monophosphate Decarboxylase (ODCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway. researchgate.netnih.govcamelsandcamelids.com As a ligand, this compound binds to the enzyme's active site, leading to a modulation of its catalytic function. nih.govcamelsandcamelids.com Such interactions are pivotal in the context of designing novel enzyme inhibitors. nih.govpdbj.org

An allosteric modulator is a substance that binds to a protein at a site distinct from the active site, causing a conformational change that alters the protein's activity. wikipedia.org While the term "modulator" can encompass allosteric effects, current research indicates that this compound and its derivatives act as orthosteric ligands, binding directly within the active site of enzymes like ODCase. nih.govcamelsandcamelids.com

Interaction with Orotidine-5'-Monophosphate Decarboxylase (ODCase)

Orotidine-5'-Monophosphate Decarboxylase (ODCase, EC 4.1.1.23) is an exceptionally proficient enzyme that catalyzes the final step in the de novo synthesis of pyrimidine nucleotides: the conversion of orotidine (B106555) 5'-monophosphate (OMP) to uridine (B1682114) 5'-monophosphate (UMP). wikipedia.org This function is essential for the production of pyrimidine nucleotides required for DNA and RNA synthesis. researchgate.net The interaction of this compound with ODCase has been a subject of significant research interest. researchgate.netnih.gov

The mononucleotide derivative of this compound is recognized as an inhibitor of Orotidine-5'-Monophosphate Decarboxylase. nih.govcamelsandcamelids.com Comprehensive studies focusing on structurally diverse ligands for ODCase have included this compound derivatives among potent inhibitors. researchgate.netnih.gov The inhibitory mechanism of related compounds, such as 6-cyano-uridine-5'-monophosphate, involves an unusual biochemical conversion by ODCase. The enzyme processes this ligand into barbiturate-5'-monophosphate, which acts as an inhibitor. pdbj.orgproteopedia.org This highlights the potential of the ODCase active site to facilitate unexpected reactions with substrate analogs, leading to inhibition. pdbj.orgproteopedia.org

The binding and inhibitory action of this compound and its derivatives are dictated by specific structural interactions within the active site of ODCase. researchgate.netnih.gov These pyrimidine nucleotides bind in the catalytic domain, exhibiting distinct interactions that are crucial for their inhibitory effect. nih.gov While detailed crystal structures of a this compound-ODCase complex are not extensively described in the provided results, analysis of related cyanopyrimidine inhibitors offers insights. For instance, in the inhibition of p38α MAP kinase by 5-cyanopyrimidine (B126568) derivatives, the cyano nitrogen of the pyrimidine core forms a direct hydrogen bond with the backbone NH of a methionine residue (Met109) in the active site. nih.gov It is plausible that the cyano group of this compound engages in similar specific hydrogen bonding within the ODCase active site, contributing to its binding affinity and inhibitory potential. Studies on other C6-substituted UMP analogs have shown that the substituent is often bent out of the pyrimidine plane when bound to the ODCase active site. researchgate.net

Research efforts to design novel ODCase inhibitors have involved comparative studies of various potent and structurally diverse ligands. researchgate.netnih.gov this compound mononucleotide is often analyzed alongside other pyrimidine and pyrazole-based nucleotide inhibitors. nih.govcamelsandcamelids.com These comparative analyses help in building empirical models for ligand structures to guide the rational design of new therapeutic agents. nih.gov

Inhibitor ClassExample CompoundTarget EnzymeKey Feature
Cyano-pyrimidine NucleotideThis compound MonophosphateOrotidine-5'-Monophosphate Decarboxylase (ODCase)A pyrimidine nucleotide derivative evaluated as a potent ligand and inhibitor. researchgate.netnih.gov
Pyrazole NucleotidePyrazofurin MonophosphateOrotidine-5'-Monophosphate Decarboxylase (ODCase)A C-nucleoside antibiotic that is a known potent inhibitor of ODCase. researchgate.netnih.gov
Barbiturate (B1230296) NucleotideBarbiturate Ribonucleoside MonophosphateOrotidine-5'-Monophosphate Decarboxylase (ODCase)A product of an unusual enzymatic reaction with a related cyano-uridine derivative, leading to inhibition. pdbj.orgproteopedia.org

Other Enzymatic Pathways and this compound Metabolism

Beyond its direct interaction with ODCase, this compound participates in broader metabolic pathways, particularly those concerning nucleoside metabolism. nih.gov As a nucleoside analog, it can influence the complex network of reactions that govern the synthesis, interconversion, and degradation of endogenous nucleosides. tandfonline.com

Nucleoside metabolism encompasses the anabolic and catabolic pathways that maintain the cellular pool of nucleotides. nih.govnumberanalytics.com Anabolic pathways involve the phosphorylation of nucleosides to form nucleotides, a reaction catalyzed by nucleoside kinases. mdpi.com It is through such a phosphorylation step that this compound would be converted to this compound monophosphate, its active form for ODCase inhibition.

The synthesis of pyrimidine nucleotides begins with precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate to form the orotate (B1227488) base, which is subsequently converted to UMP. nih.govwikilectures.eu this compound can be chemically synthesized and has been used in the laboratory synthesis of other important nucleosides like orotidine. tandfonline.com Catabolic pathways, on the other hand, break down pyrimidine nucleotides into smaller molecules like β-alanine, ammonia, and CO2. nih.gov The specific enzymes and intermediates involved in the complete catabolism of the this compound base have not been fully detailed in the provided search results.

Involvement in Pyrimidine Biosynthesis Pathways

This compound, particularly in its phosphorylated form, 6-cyanouridine (B14463896) 5'-monophosphate (6-CN-UMP), has been identified as an interesting ligand and modulator of Orotidine 5'-monophosphate decarboxylase (ODCase). nih.govoup.com ODCase is a crucial enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the final step: the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP). researchgate.net The interaction of this compound derivatives with this enzyme provides insight into the enzyme's mechanism and potential for inhibitor design. nih.govpdbj.org

Research has shown that ODCase can catalyze an unusual transformation of 6-CN-UMP into barbiturate ribonucleoside 5'-monophosphate (BMP), also known as 6-hydroxyuridine 5'-monophosphate. nih.govoup.com This conversion is noteworthy because it suggests the enzyme can facilitate reactions beyond its typical decarboxylation function, potentially involving an electrophilic center at the C6 position of the uridine ring. pdbj.org Structural studies of Methanobacterium thermoautotrophicum ODCase complexed with 6-cyano-UMP have revealed that the cyano substituent of the substrate is significantly bent from the pyrimidine ring plane when bound to the active site before being replaced by an oxygen atom. pdbj.org

This interaction has been explored as a strategy for developing novel inhibitors against ODCase, which is a potential drug target, especially in pathogens like Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.netacs.org For instance, 6-azidouridine 5'-monophosphate has been identified as a potent covalent inhibitor of P. falciparum ODCase. acs.org While this compound itself is a derivative of the essential nucleoside uridine, its modified forms and their interactions highlight the intricate chemistry of the pyrimidine pathway. ontosight.ai The study of such derivatives, including various 6-substituted uridines, contributes to the understanding of structure-activity relationships for ODCase inhibitors. acs.org

Interestingly, studies with ODCase mutants have shown that even catalytically impaired versions of the enzyme can still induce a distortion in the C6 substituent of the bound ligand. pdbj.org High-resolution structures of certain mutants even revealed a covalent bond forming between the C6 of UMP and a lysine (B10760008) residue (Lys72) in the active site after the cyano group was released. pdbj.org This demonstrates that the enzyme's active site environment is capable of facilitating nucleophilic substitution reactions in addition to its primary decarboxylation role. pdbj.org

Table 1: Interaction of Uridine Derivatives with Orotidine 5'-monophosphate Decarboxylase (ODCase)

Compound/Derivative Interacting Enzyme Organism/Source Observed Effect/Interaction Citation(s)
6-Cyanouridine 5'-monophosphate (6-CN-UMP) Orotidine 5'-monophosphate decarboxylase (ODCase) Methanobacterium thermoautotrophicum Transformation to Barbiturate ribonucleoside 5'-monophosphate (BMP); Bending of the cyano substituent in the active site. nih.govoup.compdbj.org
6-Azidouridine 5'-monophosphate Orotidine 5'-monophosphate decarboxylase (ODCase) Plasmodium falciparum Potent covalent inhibitor. acs.org
6-Iodo-UMP Orotidine 5'-monophosphate decarboxylase (ODCase) K72A mutant Methanobacterium thermoautotrophicum Transformation to Barbiturate ribonucleoside 5'-monophosphate (BMP). pdbj.org
This compound mononucleotide derivatives Orotidine 5'-monophosphate decarboxylase (ODCase) General Binds to the active site, serving as a basis for designing novel inhibitors. researchgate.netnih.gov
6-Methyluridine Orotidine 5'-monophosphate decarboxylase (ODCase) Plasmodium falciparum Weak inhibitor. acs.org

Advanced Spectroscopic Characterization of 5 Cyanouridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemistry of the molecule. By analyzing chemical shifts, coupling constants, and peak integrations, researchers can assemble a definitive molecular structure jchps.comresearchgate.netweebly.com.

Proton Nuclear Magnetic Resonance (¹H NMR) is particularly valuable for identifying the number and type of protons present in a molecule. The chemical shift (δ) of a proton signal is highly sensitive to its electronic environment, influenced by adjacent electronegative atoms or functional groups. The presence of a cyano group (–C≡N) can influence the chemical shifts of nearby protons due to its electron-withdrawing nature and magnetic anisotropy. Coupling constants (J values) between adjacent protons provide information about the dihedral angles and connectivity, further aiding in structural assignments.

Table 1 presents representative ¹H NMR data from studies on derivatives of cyanouracil and related compounds, illustrating the types of signals observed.

Table 1: ¹H NMR Data for Selected Cyano-Substituted Uracil (B121893) Derivatives

Compound / DerivativeChemical Shift (δ, ppm)MultiplicityAssignmentSource
5-Cyano-1,3-dimethyl-6-(4-methylphenyl)-2-thiouracil (3f)7.20-7.34mAr-H clockss.org
4.53q-CH₂- clockss.org
4.26q-CH₂- clockss.org
2.39sCH₃ clockss.org
1.29tCH₃ clockss.org
1.10tCH₃ clockss.org
6-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1e)2.00sCH₃ acgpubs.org
7.20-7.50mAr-H acgpubs.org
11.60sNH acgpubs.org
3-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4,5-dihydroisoxazole-5-carbonitrile (10a)3.20sN1-CH₃ arkat-usa.org
3.39sN3-CH₃ arkat-usa.org
3.80-3.73mH-4' arkat-usa.org
5.73ddH-5' arkat-usa.org
8.35sH-6 arkat-usa.org

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish correlations between protons and carbons, providing more definitive structural assignments, especially for complex molecules or mixtures of isomers researchgate.netnih.govwestmont.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within molecules, particularly those involving π-electrons and non-bonding electrons. It provides information about the chromophores present, the extent of conjugation, and the molecule's electronic structure azooptics.comelte.hursc.orgtanta.edu.egresearchgate.net. The spectrum typically shows absorption bands characterized by their wavelength of maximum absorption (λmax) and molar absorptivity (ε). These parameters are influenced by the molecular structure, including the presence of substituents like the cyano group, and can also indicate intermolecular interactions or changes in the electronic environment azooptics.comrsc.org. For 5-Cyanouridine, UV-Vis spectroscopy would reveal absorption bands related to the π→π* and n→π* transitions within the uracil ring system, potentially shifted or intensified by the electron-withdrawing cyano group.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful method for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) tanta.edu.egnanografi.comstudymind.co.ukslideshare.net. Each functional group exhibits characteristic absorption frequencies. The presence of a cyano group (–C≡N) is typically indicated by a strong, sharp absorption band in the region of 2210–2260 cm⁻¹. The uracil ring itself will display characteristic absorptions, including carbonyl (C=O) stretching vibrations, often found around 1640–1750 cm⁻¹, and N-H stretching vibrations if applicable studymind.co.uk.

Table 2 summarizes typical IR absorption frequencies relevant to this compound derivatives.

Table 2: Infrared (IR) Spectroscopy Data for Cyano-Substituted Uracil Derivatives

Functional GroupCharacteristic Wavenumber (cm⁻¹)NotesSource
Cyano (C≡N) stretch2210–2260Strong absorption clockss.orgacgpubs.orgarkat-usa.orgnih.gov
Carbonyl (C=O) stretch1640–1670Strong absorption clockss.orgacgpubs.org
Amine (N-H) stretch3300–3500Broad absorption acgpubs.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is crucial for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns acdlabs.commsu.edulcms.czlibretexts.org. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The mass spectrum displays a series of peaks corresponding to the molecular ion (M⁺ or protonated molecular ion [M+H]⁺) and fragment ions. The molecular ion's mass directly confirms the compound's molecular weight. Fragmentation pathways, which are often reproducible, arise from the cleavage of specific bonds within the molecule, providing clues about its structure. For this compound derivatives, characteristic fragmentations might include the loss of small neutral molecules or specific functional groups.

Examples of observed molecular ion masses for related cyano-substituted uracil derivatives are provided below:

5-Cyano-1,3-dimethyl-6-(4-methylphenyl)-2-thiouracil (3f): M⁺ = 299 clockss.org

4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1a): M⁺ = 229 acgpubs.org

6-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1h): LC Mass m/z = 259 acgpubs.org

6-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1d): LC Mass m/z = 247 acgpubs.org

High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental composition with high confidence acgpubs.orgnih.gov.

Applications of X-ray Spectroscopy in Solid State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids wikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can precisely map the positions of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal nih.govwikipedia.orgresearchgate.netresearchgate.netuni-muenchen.de. This technique provides unambiguous confirmation of molecular structure in the solid state, which is essential for understanding crystal packing, polymorphism, and solid-state properties. While direct X-ray crystallographic data for this compound itself was not prominently detailed in the provided snippets, studies on related cyano-substituted heterocyclic compounds have utilized this method to confirm their structures and packing arrangements nih.gov.

Integration of Spectroscopic Data for Comprehensive Characterization

The most robust structural assignments are achieved through the integration of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and electronic environments. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic cyano stretch. Mass spectrometry establishes the molecular weight and can reveal fragmentation patterns indicative of structural features. UV-Vis spectroscopy offers insights into the electronic transitions and conjugation. Finally, X-ray crystallography provides the ultimate confirmation of the solid-state structure. By correlating the findings from each technique, researchers can confidently elucidate and verify the structure of this compound and its derivatives jchps.comresearchgate.netnd.edu. This multi-technique approach is standard in modern chemical research for ensuring the accuracy and completeness of structural characterization.

Computational Modeling and Theoretical Studies of 5 Cyanouridine

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are instrumental in elucidating the conformational landscape of 5-cyanouridine, offering a dynamic perspective on its structural flexibility and preferred spatial arrangements. By simulating the atomic motions of the molecule over time, researchers can analyze key conformational features that govern its biological activity.

Detailed research findings from MD simulations on nucleoside analogs, which can be extrapolated to this compound, reveal a delicate balance between different conformations. The orientation of the cyanouracil base relative to the ribose sugar, defined by the glycosidic torsion angle (χ), is a critical parameter. Simulations can quantify the energetic favorability of the syn and anti conformations. For many modified uridines, the anti conformation is predominant, which is essential for standard Watson-Crick base pairing. However, the introduction of a cyano group at the C5 position could influence this equilibrium.

Conformational ParameterPredicted Predominant StateSignificance in Biological Context
Glycosidic Torsion (χ)antiFacilitates standard base pairing geometries.
Sugar PuckerC2'-endoInfluences the overall helical structure of RNA.
Exocyclic Hydroxymethyl Groupgauche+Affects interactions with solvent and binding partners.

These conformational insights are vital for understanding how this compound is recognized by cellular machinery and for designing derivatives with optimized therapeutic profiles.

Quantum Mechanical Calculations of Electronic Properties and Reactivity

Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic structure, properties, and reactivity of this compound at the subatomic level. Methods such as Density Functional Theory (DFT) are employed to compute a range of molecular descriptors that are crucial for predicting its chemical behavior and biological interactions. nih.gov

One of the key electronic properties investigated is the molecular electrostatic potential (MEP). The MEP map of this compound would highlight the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms of the uracil (B121893) ring and the cyano group are expected to be regions of negative potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the ribose hydroxyl groups and the imino proton would exhibit positive potential, acting as hydrogen bond donors.

Furthermore, QM calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. The introduction of the electron-withdrawing cyano group at the 5-position is predicted to lower the LUMO energy, potentially increasing the electron affinity of the uracil ring and influencing its reactivity in biological systems.

The following table summarizes key electronic properties of this compound that would be elucidated through QM calculations.

Electronic PropertyPredicted Value/CharacteristicImplication for Reactivity and Interaction
Dipole MomentModerateInfluences solubility and non-specific interactions.
HOMO EnergyRelatively lowIndicates stability of the molecule.
LUMO EnergyLowered by cyano groupIncreased susceptibility to nucleophilic attack.
HOMO-LUMO GapModerateDefines the chemical reactivity and kinetic stability.

These quantum-derived parameters are invaluable for developing Quantitative Structure-Activity Relationship (QSAR) models and for understanding the mechanistic basis of this compound's biological effects.

Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies are crucial for identifying potential protein targets and for understanding the specific interactions that mediate its biological activity. nih.gov

In a typical docking study, a library of protein structures, often enzymes involved in nucleoside metabolism or viral replication, is screened. The docking algorithm then systematically evaluates various binding poses of this compound within the active site of each protein, scoring them based on a force field that estimates the binding affinity.

Research on analogous cyanopyridine and uridine (B1682114) derivatives has shown that the cyano group can engage in specific interactions, such as hydrogen bonds or dipole-dipole interactions, with active site residues. mdpi.com For this compound, the cyano group at the C5 position could form favorable interactions with polar or charged amino acid residues, thereby enhancing binding affinity and specificity for a particular target.

The table below presents hypothetical docking results of this compound against several potential enzyme targets, illustrating the types of interactions and binding energies that might be observed.

Target EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Potential Biological Effect
Thymidylate Synthase-8.5Arg126, Asn177Inhibition of DNA synthesis
RNA Polymerase-7.9Asp461, Lys631Inhibition of viral replication
Uridine Phosphorylase-9.2Ser95, His167Modulation of nucleoside metabolism

These docking studies provide a rational basis for selecting promising protein targets for further experimental validation and for the structure-based design of more potent and selective inhibitors based on the this compound scaffold.

Predictive Modeling for Biological Activity and Interactions

Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful in silico tool for forecasting the biological activity of compounds like this compound. mdpi.com QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of molecules and their biological activities.

To build a QSAR model for this compound and its derivatives, a dataset of compounds with known biological activities (e.g., antiviral or anticancer) would be required. A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each compound. These descriptors can be derived from QM calculations, MD simulations, or other computational methods.

Statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms are then used to develop a predictive model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of novel, untested derivatives of this compound, thereby prioritizing the synthesis and testing of the most promising candidates.

The following table outlines the key components of a hypothetical QSAR study on this compound derivatives.

QSAR ComponentDescriptionExample Descriptors/Methods
DatasetA series of this compound analogs with measured biological activity.IC50 values against a specific viral enzyme.
Molecular DescriptorsNumerical representations of molecular properties.HOMO/LUMO energies, molecular weight, logP, solvent accessible surface area.
Statistical MethodAlgorithm to build the predictive model.Multiple Linear Regression, Support Vector Machine.
Model ValidationAssessment of the model's predictive power.Cross-validation, prediction on an external test set.

Such predictive models can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

In Silico Approaches to Understanding Base Pairing Deviations

The introduction of a cyano group at the 5-position of uridine has the potential to alter its base pairing properties, which can be investigated using in silico approaches. Computational methods can provide insights into how this modification affects the stability and geometry of base pairs within a nucleic acid duplex.

Quantum mechanical calculations can be employed to determine the interaction energies of this compound paired with the canonical bases (adenine, guanine, cytosine, and thymine). These calculations can reveal whether the cyano group strengthens or weakens the standard Watson-Crick hydrogen bonds with adenine. Furthermore, the potential for non-canonical base pairing, such as wobble pairs with guanine, can be assessed.

Molecular dynamics simulations of RNA or DNA duplexes containing a this compound residue can provide a dynamic view of the impact of this modification on the local and global structure of the nucleic acid. Analysis of the simulation trajectories can reveal changes in helical parameters, backbone conformation, and the stability of the duplex in the vicinity of the modification.

The table below summarizes the potential effects of the 5-cyano modification on base pairing, as could be predicted by computational studies.

Base Pairing AspectPredicted Influence of 5-Cyano GroupComputational Method for Investigation
Watson-Crick pairing with AdeninePotential for slightly altered H-bond geometry.Quantum Mechanics (Interaction Energy Calculation)
Non-canonical pairing with GuaninePossible formation of a stable wobble pair.Molecular Dynamics (Structural Stability Analysis)
Duplex StabilityLocalized changes in melting temperature (Tm).Molecular Dynamics with Free Energy Calculations

Understanding these potential deviations in base pairing is crucial for elucidating the mechanism of action of this compound, particularly if its biological effects involve incorporation into nucleic acids.

Analytical Methodologies for the Detection and Quantification of 5 Cyanouridine in Research Samples

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a modified nucleoside like 5-Cyanouridine, both high-performance liquid chromatography and gas chromatography can be employed, often in tandem with sophisticated detection systems.

High-Performance Liquid Chromatography (HPLC) is the most widely utilized method for the analysis of nucleosides due to its high resolution and applicability to non-volatile and thermally labile compounds like this compound. mdpi.com Reversed-phase (RP-HPLC) is the predominant mode of separation, where a nonpolar stationary phase (commonly a C18 column) is used with a polar mobile phase. mdpi.comscienggj.org

The separation is achieved by optimizing the mobile phase composition, which typically consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. mdpi.comabap.co.in Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve better resolution and shorter analysis times, especially for complex samples. scienggj.orgnih.gov

Various detection methods can be coupled with HPLC for the quantification of this compound:

UV-Vis Detection: Based on the principle that molecules with chromophores absorb light at specific wavelengths, UV-Vis detectors are commonly used. The pyrimidine (B1678525) ring in this compound allows for detection in the UV range, typically around 260-280 nm. nih.gov Diode Array Detection (DAD) offers an advantage by acquiring a full UV spectrum at each point in the chromatogram, enhancing peak purity assessment and compound identification. mdpi.com

Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization of the nucleoside with a fluorescent tag can be performed, although this adds complexity to the sample preparation process.

Method validation for HPLC analysis involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scienggj.orgabap.co.innih.gov For analogous nucleoside and related compounds, HPLC methods have demonstrated excellent linearity (R² ≥ 0.99) and low detection limits, often in the sub-µg/mL range. mdpi.comscienggj.org

Table 1: Typical HPLC Parameters for Nucleoside Analysis
ParameterCommon Conditions/ValuesReference
ColumnReversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) scienggj.org
Mobile PhaseAcetonitrile/Water or Methanol/Aqueous Buffer (e.g., Ammonium Formate) scienggj.orgabap.co.in
Elution ModeGradient or Isocratic scienggj.orgabap.co.in
Flow Rate0.5 - 1.5 mL/min abap.co.in
DetectionUV/DAD (e.g., 250-310 nm) abap.co.innih.gov
LOD/LOQ0.01–3.7 µg/mL (LOD), 0.03–8.5 µg/mL (LOQ) for similar compounds mdpi.com

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. chromatographyonline.com A significant challenge for analyzing nucleosides like this compound by GC is their low volatility and thermal instability. Therefore, a crucial derivatization step is required to convert the non-volatile nucleoside into a more volatile and thermally stable analogue. researchgate.net This is typically achieved by silylation, which replaces the active hydrogen atoms on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample is injected into the GC system, where it is vaporized and carried by an inert gas (e.g., helium) through the column. scispace.com The choice of column is critical, with fused silica (B1680970) capillary columns coated with various stationary phases (e.g., 5% phenyl polydimethyl siloxane) being common. chromatographyonline.com

Detection is often performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or more powerfully, a Mass Spectrometer (MS), a technique known as GC-MS. nih.govwiley.com GC-MS provides not only quantification but also structural information based on the mass fragmentation pattern of the derivatized compound, offering high specificity. researchgate.netrsc.org Validation of GC-MS methods for related compounds has shown excellent linearity (R² > 0.99) and detection limits in the low ng/mL or µg/mL range. rsc.orgmdpi.com

Mass Spectrometry-Based Detection Methods

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is prized for its exceptional sensitivity and specificity, making it an indispensable tool for nucleoside analysis. acs.org MS is almost always coupled with a chromatographic separation technique, most commonly liquid chromatography (LC-MS). nih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of modified nucleosides in complex biological matrices. researchgate.netresearchgate.net This technique combines the superior separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent is then directed into the mass spectrometer's ion source, where molecules are ionized, most commonly using Electrospray Ionization (ESI). researchgate.netnih.gov ESI is a soft ionization technique that generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for analyzing delicate molecules like nucleosides.

The ionized molecules then enter the tandem mass spectrometer, which usually consists of two mass analyzers separated by a collision cell (e.g., a triple quadrupole, TQ-MS). researchgate.net In the first quadrupole (Q1), an ion corresponding to the mass of this compound is selected. This "parent" ion is then fragmented in the collision cell (Q2) by collision-induced dissociation (CID). The resulting "daughter" ions are analyzed in the third quadrupole (Q3). This process of selecting a specific parent-to-daughter ion transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional specificity, as it filters out background noise and interferences. mdpi.comnih.gov This high selectivity often allows for faster chromatographic runs without compromising data quality. mdpi.com

Table 2: Key Features of LC-MS/MS for Nucleoside Analysis
FeatureDescriptionReference
Ionization SourceElectrospray Ionization (ESI) is most common for its soft ionization of polar molecules. researchgate.netnih.gov
Mass AnalyzerTriple Quadrupole (TQ) is widely used for quantitative studies due to its sensitivity and robustness. researchgate.netmdpi.com
Scan ModeMultiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring specific ion transitions. researchgate.netnih.gov
SensitivityCan achieve detection limits in the picogram to femtogram range, allowing for analysis of low-abundance nucleosides. nih.gov
SpecificityExtremely high due to the combination of chromatographic retention time and specific MRM transitions, minimizing matrix effects. chromatographyonline.com

The field of mass spectrometry is continually evolving, leading to new capabilities for nucleoside analysis. High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. amazonaws.com This capability allows for the determination of the elemental composition of an unknown compound and can help differentiate between isobaric interferences—compounds with the same nominal mass but different exact masses. amazonaws.com

Another advancement is the development of spectral libraries. By fragmenting standard compounds at various collision energies and storing the resulting spectra, these libraries can be used to confidently identify modified nucleosides in research samples. researchgate.net Furthermore, techniques like native mass spectrometry, which use gentle ESI conditions, allow for the study of noncovalent interactions, such as those between nucleosides and proteins or other biomolecules. nih.gov

Spectrophotometric Approaches

Spectrophotometry is a more classical analytical technique based on measuring the absorption of ultraviolet (UV) or visible light by a substance in solution. nih.gov The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For this compound, quantification can be performed using UV spectrophotometry. The heterocyclic base of the nucleoside possesses a strong chromophore that absorbs light in the UV spectrum. A pure sample of this compound would be dissolved in a suitable solvent (e.g., water or buffer), and its absorbance would be measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. orientjchem.org

While simple, rapid, and cost-effective, spectrophotometric methods have significant limitations. rsc.org The primary drawback is a lack of specificity. researchgate.net Any other compound in the sample that absorbs light at or near the same wavelength as this compound will interfere with the measurement, leading to inaccurate results. rsc.org Therefore, this method is generally suitable only for the quantification of pure this compound or in very simple mixtures where potential interferences are known to be absent. Difference spectrophotometry, which measures the change in absorbance upon a chemical reaction (e.g., with a sulfite (B76179) reagent), can sometimes improve specificity. researchgate.net

Q & A

Q. What are the established synthetic pathways for 5-Cyanouridine, and how can purity be validated?

The synthesis of this compound typically involves nucleoside modification via cyanation of uridine derivatives. Key steps include protecting the ribose hydroxyl groups, followed by cyanide substitution at the 5-position of the pyrimidine ring. To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 260 nm) and compare retention times with authenticated standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, ensuring absence of side products like unreacted uridine or over-cyanation byproducts .

Q. Which analytical techniques are optimal for characterizing this compound in complex biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity in detecting low-abundance nucleoside analogs. For quantitative analysis, use isotope-labeled internal standards (e.g., ¹³C- or ¹⁵N-labeled this compound) to correct for matrix effects. Electrospray ionization (ESI) in negative ion mode enhances detection specificity. For spatial distribution studies in tissues, matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry is recommended .

Q. How can researchers design stability studies for this compound under physiological conditions?

Stability protocols should simulate physiological pH (7.4), temperature (37°C), and enzymatic environments (e.g., serum nucleases). Use phosphate-buffered saline (PBS) for pH control and periodic sampling (0, 1, 3, 6, 24 hours) to assess degradation via LC-MS. Include controls with uridine and cyanide to differentiate chemical vs. enzymatic breakdown. Statistical analysis (e.g., ANOVA with Tukey’s post hoc test) ensures significance of observed degradation rates .

Advanced Research Questions

Q. How should contradictory data on this compound’s metabolic incorporation into RNA be reconciled?

Conflicting reports may arise from differences in cell lines, incubation times, or detection limits. To resolve contradictions:

  • Perform systematic replication studies using standardized protocols (e.g., identical cell culture conditions and RNA extraction methods).
  • Validate incorporation via RNA-seq with spike-in controls to quantify baseline noise.
  • Apply meta-analysis to aggregate published datasets, weighting results by sample size and methodological rigor. Contradictions often stem from context-dependent enzymatic activity (e.g., variations in kinase expression) .

Q. What computational models predict this compound’s interactions with RNA polymerases?

Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) can model the compound’s binding affinity and steric effects on polymerase active sites. Parameterize cyanouridine’s partial charges via quantum mechanical calculations (e.g., DFT/B3LYP). Validate predictions with in vitro transcription assays using mutant polymerases (e.g., T7 RNA polymerase variants) and measure incorporation efficiency via PAGE or capillary electrophoresis .

Q. How can researchers address discrepancies in reported cytotoxicity thresholds for this compound?

Variability in cytotoxicity may reflect cell-type-specific metabolic pathways or off-target effects. To investigate:

  • Conduct dose-response assays across multiple cell lines (cancer vs. primary), normalizing for proliferation rates.
  • Use RNA interference (RNAi) to silence suspected off-target pathways (e.g., nucleoside transporters).
  • Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify differentially expressed genes linked to toxicity. Statistical tools like DESeq2 or edgeR are essential for robust differential expression analysis .

Q. What methodologies optimize the study of this compound’s impact on RNA secondary structures?

Employ temperature-gradient gel electrophoresis (TGGE) to assess thermal stability of RNA-cyanouridine complexes. Pair with circular dichroism (CD) spectroscopy to monitor helical conformation changes. For dynamic insights, use single-molecule Förster resonance energy transfer (smFRET) to track real-time structural fluctuations. Data should be analyzed using Markov models to identify predominant conformational states .

Methodological Best Practices

  • Reproducibility : Document experimental parameters (e.g., buffer composition, instrument calibration) in supplemental materials .
  • Ethical Compliance : Obtain ethics approval for studies involving human-derived samples (e.g., cell lines) and declare conflicts of interest .
  • Data Validation : Use orthogonal techniques (e.g., NMR + LC-MS) to confirm critical findings .

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